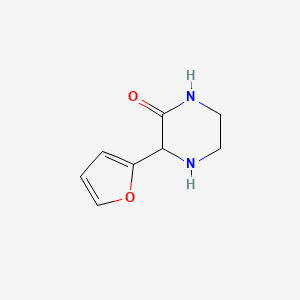

3-(Furan-2-yl)piperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

3-(furan-2-yl)piperazin-2-one |

InChI |

InChI=1S/C8H10N2O2/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) |

InChI Key |

XVXCBPJNVGDGEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Furan 2 Yl Piperazin 2 One and Congeners

Strategies for Piperazin-2-one (B30754) Core Construction

The construction of the piperazin-2-one nucleus is a central theme in modern organic synthesis, with a strong emphasis on controlling stereochemistry. The development of asymmetric catalytic methods and efficient cyclization reactions has been instrumental in providing access to these valuable heterocyclic compounds.

Asymmetric Catalytic Approaches to Chiral Piperazin-2-ones

The demand for enantiomerically pure piperazin-2-ones has driven the development of several asymmetric catalytic strategies. These methods offer a more efficient alternative to traditional approaches that rely on chiral pool starting materials or chiral auxiliaries. dicp.ac.cn

A significant breakthrough in the synthesis of chiral piperazin-2-ones has been the development of palladium-catalyzed asymmetric hydrogenation. rsc.org This method has been successfully applied to the hydrogenation of pyrazin-2-ols, which are tautomers of the corresponding pyrazinones, to afford chiral disubstituted piperazin-2-ones with high levels of both diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org

The reaction typically involves a palladium catalyst complexed with a chiral ligand. Through a process that may involve a dynamic kinetic resolution, the hydrogenation of the unsaturated precursor proceeds to furnish the chiral piperazin-2-one product. dicp.ac.cnrsc.org This methodology has been shown to be scalable, with gram-scale synthesis achieving high yields and enantiomeric excesses, demonstrating its practical utility. dicp.ac.cn For instance, the asymmetric hydrogenation of a model substrate has been performed on a gram scale, yielding the desired product in 93% yield with a 90% enantiomeric excess (ee). rsc.org

A proposed reaction pathway suggests that the hydrogenation of pyrazin-2-ols proceeds through piperazin-2-one intermediates in the presence of an acid. dicp.ac.cn Deuterium labeling studies have indicated that the tautomerization process from enamine to imine intermediates is faster than the hydrogenation step itself. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol Substrate Data sourced from studies on palladium-catalyzed asymmetric hydrogenation. dicp.ac.cnrsc.org

| Catalyst/Ligand | Solvent | Pressure (H₂) | Temperature | Yield (%) | ee (%) |

|---|

Another powerful strategy for the enantioselective synthesis of piperazin-2-ones is the palladium-catalyzed asymmetric allylic alkylation. nih.gov This technique has been effectively used for the synthesis of α-secondary and α-tertiary piperazin-2-ones with high enantiomeric enrichment. nih.gov

The methodology involves the decarboxylative allylic alkylation of piperazin-2-one substrates that are differentially protected on the nitrogen atoms. nih.gov This reaction allows for the introduction of a variety of substituents at the α-position, leading to highly enantioenriched tertiary piperazine-2-ones. nih.gov The resulting products can be further manipulated, for example, through deprotection and reduction, to yield the corresponding chiral piperazines, which are valuable in the synthesis of medicinally important molecules. nih.gov

One-pot cascade reactions represent a highly efficient approach to constructing complex molecules like piperazin-2-ones from simple starting materials in a single synthetic operation. acs.org This strategy enhances synthetic efficiency by minimizing purification steps, reducing waste, and saving time and resources.

Another versatile one-pot procedure for synthesizing chiral N-protected 3-substituted diketopiperazines, which are closely related to piperazin-2-ones, utilizes the Ugi four-component reaction (Ugi-4CR). researchgate.net This is followed by a deprotection step and a final cyclization to yield the desired products in excellent yields. researchgate.net

Table 2: One-Pot Synthesis of Chiral Piperazin-2-ones via DROC Data derived from research on one-pot cascade synthesis. acs.org

| Aldehyde | Catalyst (Epoxidation) | Diamine | Overall Yield (%) | ee (%) |

|---|---|---|---|---|

| p-F-benzaldehyde | Chiral Phase-Transfer Catalyst | 1,2-ethylenediamine | High | up to 96 |

| p-Cl-benzaldehyde | Chiral Phase-Transfer Catalyst | 1,2-ethylenediamine | High | up to 95 |

Cyclization Reactions for Piperazin-2-one Formation

Cyclization reactions are fundamental to the formation of the piperazin-2-one heterocyclic system. Among these, the aza-Michael reaction stands out as a key strategy.

The intermolecular aza-Michael addition is a conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, and it serves as a powerful tool for C-N bond formation in the synthesis of piperazine (B1678402) derivatives. georgiasouthern.edu In the context of piperazin-2-one synthesis, this reaction can be envisioned as the addition of a 1,2-diamine to an appropriate α,β-unsaturated ester or a related Michael acceptor, followed by an intramolecular cyclization (lactamization) to furnish the piperazin-2-one core.

One developed route to 2,3-substituted piperazines utilizes an intermolecular aza-Michael reaction on an α,β-unsaturated ester, followed by an intramolecular SN2 ring closure to form the piperazine core. nih.gov While this specific sequence leads to a piperazine acetic acid ester, the initial aza-Michael addition is a critical step that can be adapted for piperazin-2-one synthesis. However, steric hindrance from bulky protecting groups on the diamine or substituents on the Michael acceptor can sometimes impede the desired conjugate addition. nih.gov

The aza-Michael reaction can be performed with or without a catalyst. While some reactions proceed spontaneously, others may require Lewis or Brønsted acid or base catalysis to facilitate the process. georgiasouthern.edu A challenge in using piperazine itself in Michael additions is the potential for a competitive reaction leading to a disubstituted product, which can be an issue when the monosubstituted adduct is the desired intermediate for cyclization. nih.gov

Intramolecular SN2 Ring Closure Processes

A key strategy for the formation of the piperazin-2-one ring is through intramolecular SN2 cyclization. This approach typically involves a linear precursor containing both a nucleophilic amine and an electrophilic center, which react to form the cyclic amide.

One common method involves the cyclization of an N-substituted-2-haloacetamide derivative. For instance, a precursor bearing a primary or secondary amine and an α-haloacetamide can undergo intramolecular nucleophilic substitution to yield the piperazin-2-one ring. nih.govnih.gov The reaction is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity. The stereochemistry of the final product can be controlled by using chiral starting materials, leading to the formation of enantiomerically enriched piperazin-2-ones. nih.gov

A notable example involves the synthesis of 3-substituted piperazine-2-acetic acid esters, which shares a common piperazinone core. The synthesis starts from optically pure amino acids, which are converted to chiral 1,2-diamines. These diamines then undergo annulation to form the piperazinone ring via an intramolecular SN2 closure. researchgate.netchemrxiv.org This methodology highlights the potential for synthesizing chiral congeners of 3-(furan-2-yl)piperazin-2-one.

Table 1: Key Features of Intramolecular SN2 Ring Closure

| Feature | Description |

| Precursor | Linear molecule with a nucleophilic amine and an electrophilic center (e.g., α-haloacetamide). |

| Mechanism | Intramolecular nucleophilic attack of the amine on the electrophilic carbon, displacing a leaving group. |

| Stereocontrol | Achievable through the use of chiral starting materials. |

| Key Advantage | Provides a direct and often high-yielding route to the piperazinone scaffold. |

Cascade Double Nucleophilic Substitution Strategies

Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient and atom-economical approach to complex molecules. A cascade double nucleophilic substitution has been developed for the synthesis of piperazin-2-one derivatives. acs.org

This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide. The reaction proceeds through a series of metal-promoted transformations, leading to the formation of three new bonds and the piperazinone ring. This method allows for the introduction of diversity at two points of the molecule, making it well-suited for the generation of compound libraries. acs.org The reaction conditions are optimized to control the rates of the various processes involved in the cascade.

Strategic Functionalization of the Piperazin-2-one Scaffold

The piperazin-2-one ring is a versatile scaffold that can be functionalized at various positions to modulate its biological activity. nih.govorganic-chemistry.org The nitrogen atoms, in particular, are common sites for modification. N-alkylation and N-arylation are frequently employed techniques. acs.org

For instance, the piperazine-2,5-dione moiety, a related structure, can be condensed with various benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones. These can be either homo- or heterodimeric. Subsequent hydrogenation of these compounds can lead to different isomers, with the cis isomer often being the major product. organic-chemistry.org

Furthermore, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the carbon framework of the piperazine ring, allowing for the introduction of substituents with high regioselectivity. researchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more direct route to complex piperazinone derivatives.

Synthetic Routes for Furan (B31954) Moiety Incorporation

The furan ring is a key structural component of the target molecule and can be introduced through various synthetic methodologies.

Metal-Catalyzed Furan Synthesis and Derivatization

Transition metal catalysis provides a powerful platform for the synthesis of furan derivatives from a variety of acyclic precursors. youtube.comnih.gov Catalysts based on gold, palladium, copper, and other metals have been employed to facilitate the cyclization of allenyl ketones, alkynones, and other suitable starting materials to form the furan ring. youtube.comacs.org These methods often offer high efficiency and control over the substitution pattern of the resulting furan.

For instance, a palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides can provide rapid access to 2,3,4-trisubstituted furans in a regioselective manner. Similarly, gold nanoparticles supported on titanium dioxide can catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. acs.org

Table 2: Examples of Metal-Catalyzed Furan Synthesis

| Catalyst | Precursor | Product | Reference |

| Palladium | Aryloxy-enyne and Aryl Halide | 2,3,4-Trisubstituted Furan | |

| Gold Nanoparticles | Conjugated Allenone | Furan | acs.org |

| Copper | β-chlorovinyl ketone | 2,5-disubstituted furan | acs.org |

Pummerer-Type Rearrangements for Polysubstituted Furan Assembly

The Pummerer rearrangement and its variants have emerged as a valuable tool for the synthesis of highly substituted furans. researchgate.netchemrxiv.org This type of reaction typically involves the activation of a sulfoxide, followed by an intramolecular cyclization and rearrangement to form the furan ring.

A notable method involves the reaction of phenols with alkynyl sulfoxides, which undergo an interrupted Pummerer reaction to produce multisubstituted benzofurans. Another powerful protocol utilizes the regioselective ring-opening of 2,5-dihydrothiophenes followed by an oxidative cyclization, promoted by N-chlorosuccinimide, to rapidly construct tetrasubstituted furans under mild, metal-free conditions. researchgate.netchemrxiv.org This method is particularly attractive due to its speed and the use of an inexpensive reagent.

Brønsted Acid-Catalyzed Reduction of Furan Precursors

Brønsted acid catalysis offers a mild and metal-free approach to the modification of the furan ring. Specifically, the reduction of furans to their dihydro- or tetrahydro- analogs can be achieved using silanes as reducing agents in the presence of a Brønsted acid. nih.govnih.gov

This method is significant as it can overcome the common issue of furan polymerization under acidic conditions. The choice of acid and solvent, such as hexafluoroisopropanol (HFIP), is crucial for controlling the reaction and preventing side reactions. nih.gov This strategy allows for the selective partial or full reduction of the furan ring, providing access to a wider range of furan-containing building blocks for the synthesis of complex molecules. For example, upon protonation by a Brønsted acid, the furan becomes susceptible to hydride attack from a silane, leading to the formation of 2,5-dihydrofurans. nih.gov

Integrated Synthetic Approaches to this compound

The construction of the this compound molecule requires careful consideration of the sequence of bond formations and the introduction of the furan ring. Integrated approaches that combine the formation of the piperazin-2-one core with the simultaneous or sequential introduction of the furan-2-yl group are highly desirable for efficiency.

Stereocontrolled Attachment of the Furan-2-yl Group at C3

Achieving stereocontrol at the C3 position of the piperazin-2-one ring is a critical challenge in the synthesis of these compounds. The spatial orientation of the furan-2-yl group can significantly influence the biological activity of the molecule. Several strategies can be envisioned for the stereocontrolled attachment of this group, drawing from established methodologies in heterocyclic chemistry.

One potential method involves the use of a pre-functionalized furan derivative that can be incorporated into the piperazin-2-one ring system. For instance, a furan-containing α-amino acid or a related precursor could be utilized in a cyclization reaction to form the desired heterocycle. This approach, however, often relies on the availability of the appropriately substituted chiral starting materials.

A more versatile strategy involves the direct introduction of the furan-2-yl group onto a pre-formed piperazin-2-one scaffold. This can be achieved through various carbon-carbon bond-forming reactions. For example, a nucleophilic addition of a furan-2-yl organometallic reagent (e.g., 2-furyllithium or a 2-furyl Grignard reagent) to an appropriate electrophilic precursor, such as a 3-halopiperazin-2-one or an iminium ion intermediate, could furnish the desired product. The stereochemical outcome of such a reaction would be dependent on the reaction conditions, the nature of the substrate, and the presence of any chiral auxiliaries or catalysts.

Furthermore, transition metal-catalyzed cross-coupling reactions represent a powerful tool for the stereocontrolled synthesis of 3-aryl and 3-heteroaryl piperazin-2-ones. While specific examples for the furan-2-yl derivative are not extensively documented, analogous transformations provide a strong precedent. For instance, a palladium-catalyzed coupling of a 3-halopiperazin-2-one with a furan-2-ylboronic acid (Suzuki-Miyaura coupling) or a furan-2-ylstannane (Stille coupling) could be a viable route. The stereoselectivity of these reactions can often be controlled by the choice of phosphine (B1218219) ligands on the metal catalyst.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-protection of ethylenediamine (B42938) | Boc₂O, Et₃N, CH₂Cl₂ | Mono-Boc-protected ethylenediamine |

| 2 | Acylation with 2-bromoacetyl chloride | 2-bromoacetyl chloride, Et₃N, CH₂Cl₂ | N-(2-(tert-butoxycarbonylamino)ethyl)-2-bromoacetamide |

| 3 | Intramolecular cyclization | NaH, THF | 4-(tert-butoxycarbonyl)piperazin-2-one |

| 4 | Introduction of the furan-2-yl group | 2-furyllithium, THF, -78 °C | 3-(Furan-2-yl)-4-(tert-butoxycarbonyl)piperazin-2-one |

| 5 | Deprotection | TFA, CH₂Cl₂ | This compound |

This table presents a hypothetical synthetic pathway based on established chemical transformations.

Development of Enantioselective Synthesis Pathways for this compound

The development of enantioselective synthetic routes to produce a single enantiomer of this compound is of paramount importance for its potential pharmaceutical applications. Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazin-2-ones that could be adapted for this specific target. dicp.ac.cnnih.govcaltech.edu

One of the most promising approaches is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols . dicp.ac.cnrsc.org This method allows for the synthesis of chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. A hypothetical substrate for this reaction would be a 5-(furan-2-yl)pyrazin-2-ol, which upon asymmetric hydrogenation would yield the desired chiral this compound. The success of this approach would hinge on the synthesis of the pyrazin-2-ol precursor and the selection of an appropriate chiral palladium catalyst.

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation . nih.govnih.gov This method has been successfully employed for the synthesis of α-secondary and α-tertiary piperazin-2-ones in high enantiomeric excess. To apply this to the synthesis of this compound, a suitable allylic precursor incorporating the furan moiety would be required. The reaction, catalyzed by a palladium complex with a chiral ligand, would then proceed to form the chiral C3-substituted piperazin-2-one.

Catalytic asymmetric one-pot approaches have also emerged as efficient strategies. acs.org For instance, a sequential quinine-derived urea-catalyzed Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization with ethylenediamine could be envisioned. acs.org By using 2-furaldehyde as the starting aldehyde, this pathway could potentially deliver enantioenriched this compound.

The choice of the enantioselective strategy will depend on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.

Analytical Characterization Methodologies for Synthesized Compounds (General)

The structural elucidation and purity assessment of synthesized compounds like this compound and its intermediates are crucial. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for determining the chemical structure.

¹H NMR provides information about the number and connectivity of protons in the molecule. For this compound, characteristic signals would be expected for the protons of the furan ring, the piperazin-2-one ring, and the N-H protons. The coupling patterns and chemical shifts would be indicative of the substitution pattern and stereochemistry.

¹³C NMR reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the piperazin-2-one ring would appear at a characteristic downfield shift.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

Infrared (IR) Spectroscopy is useful for identifying the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the amide group, as well as vibrations associated with the furan ring.

Chromatographic Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of reactions and to assess the purity of the final compound. Chiral HPLC can be employed to determine the enantiomeric excess of the product from an enantioselective synthesis.

A representative table of expected analytical data for this compound is provided below.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40 (dd, J = 1.8, 0.8 Hz, 1H, furan-H5), 6.40 (dd, J = 3.4, 1.8 Hz, 1H, furan-H4), 6.35 (dd, J = 3.4, 0.8 Hz, 1H, furan-H3), 4.50 (t, J = 3.0 Hz, 1H, C3-H), 3.50-3.20 (m, 4H, piperazine-CH₂), 2.50 (br s, 1H, N-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 168.0 (C=O), 150.0 (furan-C2), 143.0 (furan-C5), 110.5 (furan-C4), 108.0 (furan-C3), 55.0 (C3), 45.0 (piperazine-CH₂), 43.0 (piperazine-CH₂) |

| HRMS (ESI) | m/z: [M+H]⁺ calculated for C₈H₁₁N₂O₂⁺: 167.0815; found: 167.0812 |

| IR (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 1660 (C=O stretch, amide I), 1580, 1470 (C=C stretch, furan) |

This table presents hypothetical analytical data based on values reported for structurally similar compounds. Actual values may vary.

Theoretical and Computational Investigations of 3 Furan 2 Yl Piperazin 2 One

Quantum Chemical Analyses

Quantum chemical analyses are powerful computational tools used to predict the behavior of molecules. For a compound like 3-(Furan-2-yl)piperazin-2-one, these methods would provide fundamental insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is instrumental in predicting the three-dimensional geometry, energy, and reactivity of molecules. For this compound, DFT calculations would be the standard approach to understand its molecular and electronic properties.

Electronic Structure and Charge Distribution Analysis

This analysis would involve calculating how electron density is distributed across the this compound molecule. By mapping the electrostatic potential (ESP), researchers could identify electron-rich and electron-deficient regions. Typically, the oxygen and nitrogen atoms would be expected to be regions of negative potential (electron-rich), while the hydrogen atoms attached to nitrogen would be areas of positive potential (electron-deficient). This information is crucial for predicting how the molecule might interact with other molecules, such as biological receptors or reagents.

Frontier Molecular Orbital (HOMO-LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A small gap generally suggests higher reactivity. For this compound, the analysis would likely show the HOMO localized on the electron-rich furan (B31954) ring and the LUMO distributed across the piperazin-2-one (B30754) ring's carbonyl group.

Conformational Dynamics and Energetics of the Piperazin-2-one Ring and Furan Substituent

Identification of Stable Conformers and Interconversion Pathways

The piperazin-2-one ring is not planar and can exist in various conformations, such as chair, boat, or twist-boat forms. The presence of the furan substituent at the 3-position would influence which conformation is the most stable (lowest in energy). Computational methods would be used to identify all possible low-energy conformers and calculate the energy barriers for converting from one to another. It is generally expected that a chair-like conformation of the piperazinone ring would be the most stable. The orientation of the furan ring relative to the piperazinone ring (axial vs. equatorial) would also result in different stable conformers. Studies on similar 2-substituted N-acyl piperidines often show a preference for the axial orientation due to the minimization of pseudoallylic strain.

Analysis of Intramolecular Interactions Governing Conformation

The preferred conformation of this compound would be determined by a balance of various intramolecular interactions. These include steric hindrance (repulsion between bulky groups), torsional strain (strain from bond rotations), and non-covalent interactions like intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the N-H group of the piperazinone ring and the oxygen atom of the furan ring, which would stabilize a specific conformation. DFT calculations, often supplemented with Natural Bond Orbital (NBO) analysis, would be used to identify and quantify these interactions.

Without specific published research on this compound, it is not possible to provide the detailed data tables and specific research findings required by the prompt. The information above represents a generalized description of the scientific approach that would be taken to study this molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These in silico methods are instrumental in drug discovery for elucidating binding mechanisms and guiding the design of more potent and selective compounds. For this compound, these studies can provide critical insights into its potential biological targets by simulating its binding orientation and affinity within a protein's active site. The process involves generating a three-dimensional model of the compound and computationally placing it into the binding pocket of a target receptor to evaluate the feasibility and strength of the interaction.

In Silico Prediction of Ligand-Target Binding Modes

In silico predictions aim to identify the most probable binding conformation, or "pose," of a ligand within a target's active site. This prediction is based on scoring functions that calculate the free energy of binding, considering various non-covalent interactions. For this compound, the key structural features—the furan ring, the piperazin-2-one core, and the stereochemistry at the C3 position—dictate its potential interactions with amino acid residues of a target protein.

Hydrogen bonds are among the most critical interactions for molecular recognition and binding affinity. acs.org The this compound scaffold possesses several key functional groups capable of participating in hydrogen bonding. The piperazin-2-one ring contains a secondary amine (N-H group), which can act as a hydrogen bond donor, and a carbonyl group (C=O), which is an effective hydrogen bond acceptor. Additionally, the oxygen atom within the furan ring can serve as a hydrogen bond acceptor.

In a hypothetical protein active site, these groups could form a network of interactions with specific amino acid residues.

N-H Donor: The secondary amine proton can form a strong hydrogen bond with the side chains of acidic residues like Aspartate (Asp) or Glutamate (Glu), or with the backbone carbonyl oxygen of various residues.

C=O Acceptor: The carbonyl oxygen can accept hydrogen bonds from donor groups on the side chains of residues such as Serine (Ser), Threonine (Thr), Tyrosine (Tyr), or Lysine (Lys).

Furan Oxygen Acceptor: The furan's ether oxygen can also participate as a hydrogen bond acceptor, though it is generally weaker than a carbonyl oxygen.

Table 1: Potential Hydrogen Bonding Interactions for this compound

| Functional Group of Ligand | Role | Potential Interacting Amino Acid Residues |

|---|---|---|

| Piperazinone N-H | Donor | Aspartate, Glutamate, Backbone C=O |

| Piperazinone C=O | Acceptor | Serine, Threonine, Lysine, Arginine |

Aromatic stacking interactions are non-covalent forces between aromatic rings that significantly contribute to the stability of ligand-protein complexes. nih.govresearchgate.net The furan ring of this compound is an aromatic system capable of engaging in such interactions.

π-π Stacking: The electron-rich furan ring can stack against the aromatic side chains of amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions can occur in parallel-displaced or T-shaped (edge-to-face) geometries, both of which are electrostatically favorable. nih.gov

π-Cation Interactions: While less common for the furan ring itself, this interaction involves the face of an aromatic ring interacting with a positively charged ion, such as the side chains of Lysine or Arginine.

Hydrophobic interactions also play a vital role. The furan ring and the aliphatic portions of the piperazinone ring contribute to the molecule's hydrophobic character. nih.gov These regions of the molecule tend to favorably interact with nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), Valine (Val), and Alanine (Ala) within the binding pocket, displacing water molecules and increasing the entropy of the system, which is a major driving force for binding. nih.gov

Steric complementarity refers to how well the three-dimensional shape of the ligand fits into the topology of the protein's binding site. A high degree of shape complementarity maximizes favorable van der Waals contacts and avoids steric clashes, which would be energetically unfavorable. acs.org The relatively compact and rigid structure of this compound suggests it could fit into well-defined pockets.

Ligand efficiency (LE) is a metric used to evaluate the quality of a compound by normalizing its binding affinity for its size (typically the number of non-hydrogen atoms, or heavy atom count, HAC). wikipedia.orgresearchgate.net It helps in identifying compounds that achieve high potency through optimal interactions rather than simply by being large. LE is calculated as:

LE = - (ΔG) / N or LE ≈ 1.4 * pIC₅₀ / N

where ΔG is the Gibbs free energy of binding, pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of heavy atoms. A higher LE value (a common threshold is >0.3) is generally considered more favorable. researchgate.net

Other related metrics include the Binding Efficiency Index (BEI), which normalizes potency by molecular weight (MW), and Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LogP). These metrics are crucial for prioritizing compounds during lead optimization. rgdscience.comnih.govacs.org

Table 2: Hypothetical Ligand Efficiency Metrics for a Series of Analogs | Compound | pIC₅₀ | MW ( g/mol ) | HAC | LogP | LE | BEI | LLE | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | 6.5 | 180.19 | 13 | 0.38 | 20.7 | 3.61 | | Analog A | 7.2 | 210.25 | 15 | 1.5 | 0.34 | 20.5 | 4.2 | | Analog B | 6.8 | 250.30 | 18 | 2.8 | 0.26 | 17.1 | 3.0 | | Analog C | 7.5 | 224.23 | 16 | 1.8 | 0.33 | 20.9 | 4.2 |

Computational Screening Methodologies for Mechanistic Elucidation (e.g., PASS)

Computational screening tools are used to predict the biological activity of a compound based on its chemical structure. One such tool is PASS (Prediction of Activity Spectra for Substances). genexplain.com PASS analysis compares the structure of a query molecule to a large database of known bioactive compounds and predicts a spectrum of potential biological activities.

The prediction is presented as a list of activities with two probabilities: Pa (probability of being active) and Pi (probability of being inactive). Activities where Pa > Pi are considered possible for the compound. mdpi.com For this compound, a PASS analysis could reveal potential pharmacological effects, mechanisms of action, and even toxicities, thereby guiding experimental testing. For instance, given the prevalence of furan and piperazine (B1678402) scaffolds in medicinal chemistry, PASS might predict activities related to the central nervous system, or as an enzyme inhibitor. mdpi.comorientjchem.org

Table 3: Hypothetical PASS Prediction Results for this compound

| Predicted Biological Activity | Pa | Pi |

|---|---|---|

| Kinase Inhibitor | 0.654 | 0.012 |

| GPCR Ligand | 0.588 | 0.025 |

| Anticonvulsant | 0.510 | 0.041 |

| Monoamine Oxidase A Inhibitor | 0.475 | 0.033 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to form hypotheses about the molecular features that are crucial for activity. openpharmaceuticalsciencesjournal.com

To build a QSAR model for analogs of this compound, a dataset of compounds with measured biological activities would be required. Various molecular descriptors would then be calculated for each compound. These can be categorized as:

Constitutional: Molecular weight, number of rings, number of hydrogen bond donors/acceptors.

Topological: Descriptors of molecular shape and branching.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic: LogP (partition coefficient).

Statistical methods, such as multiple linear regression (MLR), are used to generate an equation that links these descriptors to the biological activity. The resulting model can highlight which properties are most influential. For example, a QSAR model might reveal that higher activity is correlated with a lower LogP and the presence of a hydrogen bond donor at a specific position, suggesting that hydrophilicity and specific hydrogen bonding are key to the mechanism of action. mdpi.com

Table 4: Relevant Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Constitutional | Number of H-bond donors (nHD) | May positively correlate with activity if H-bonds are critical for binding. |

| Hydrophobic | LogP | May show an optimal range; too high or too low could decrease activity. |

| Electronic | Dipole Moment | Could influence long-range electrostatic interactions with the target. |

| Topological | Kappa Shape Indices | May correlate with the steric fit of the molecule in the binding pocket. |

Development of Predictive Models Based on Theoretical Molecular Descriptors

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a critical step in modern medicinal chemistry, enabling the prediction of biological activity from molecular structure. For this compound and its analogs, a series of theoretical molecular descriptors are calculated to quantify various aspects of their molecular structure. These descriptors fall into several categories, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

The process begins with the construction of a dataset of molecules structurally related to this compound, for which experimental biological activity data are available. The three-dimensional structures of these compounds are optimized using computational chemistry methods to obtain low-energy conformations. Subsequently, a wide array of molecular descriptors are calculated for each molecule.

Multiple Linear Regression (MLR) is a commonly employed statistical technique to build the QSAR model. This method aims to establish a linear relationship between the dependent variable (biological activity) and the independent variables (molecular descriptors). Through a process of variable selection, a subset of descriptors that have the most significant impact on the biological activity is identified. This results in a mathematical equation that can be used to predict the activity of new, untested compounds.

For a hypothetical series of this compound derivatives, a QSAR model might be developed that incorporates descriptors such as the solvent-accessible surface area, the number of hydrogen bond donors and acceptors, and specific electronic properties of the furan and piperazinone rings. The resulting model provides a quantitative framework for understanding how structural modifications influence the desired biological effect.

Interactive Data Table: Exemplar Molecular Descriptors for QSAR Model Development

| Descriptor Type | Descriptor Name | Description | Typical Value Range for Piperazinone Derivatives |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 150 - 500 g/mol |

| Topological | Wiener Index (W) | A distance-based descriptor reflecting molecular branching. | 500 - 2000 |

| Geometrical | Solvent-Accessible Surface Area (SASA) | The surface area of a molecule accessible to a solvent. | 300 - 800 Ų |

| Electrostatic | Dipole Moment (µ) | A measure of the separation of positive and negative charges. | 1.0 - 5.0 Debye |

| Quantum-Chemical | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | -10 to -5 eV |

| Quantum-Chemical | LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -2 to 1 eV |

Statistical Validation of QSAR Models for Mechanistic Relevance

The development of a QSAR model is incomplete without rigorous statistical validation to ensure its robustness, predictive power, and mechanistic interpretability. Validation is a multi-faceted process involving both internal and external validation techniques.

Internal validation assesses the stability and predictive accuracy of the model within the dataset used to create it. A common method is the leave-one-out (LOO) cross-validation. In this procedure, one compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The cross-validated correlation coefficient (q²) is then calculated, with a value greater than 0.5 generally considered indicative of a robust model.

External validation is the most stringent test of a QSAR model's predictive capability. It involves using the developed model to predict the biological activity of an external set of compounds that were not used in the model's development. The predictive ability is often assessed by the predicted correlation coefficient (R²pred). A high R²pred value (typically > 0.6) suggests that the model has good predictive power for new chemical entities.

The statistical significance of the QSAR model is also evaluated using parameters such as the coefficient of determination (R²), the standard deviation of the regression (s), and the F-statistic. A high R² value indicates a good fit of the model to the data, while a low standard deviation and a high F-value suggest a statistically significant relationship.

By satisfying these validation criteria, the QSAR model for this compound and its analogs can be considered a reliable tool for predicting biological activity and for providing insights into the molecular features that govern this activity. This, in turn, can guide the rational design of new derivatives with improved potency and selectivity.

Interactive Data Table: Key Statistical Parameters for QSAR Model Validation

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated Correlation Coefficient | q² | A measure of the predictive ability of the model determined by internal cross-validation. | > 0.5 |

| Predicted Correlation Coefficient | R²pred | A measure of the predictive ability of the model for an external test set. | > 0.6 |

| Standard Deviation of Regression | s | A measure of the average distance that the observed values fall from the regression line. | As low as possible |

| F-statistic | F | A statistical test to determine if there is a significant relationship between the variables. | High value |

Structure Activity Relationship Sar Studies for 3 Furan 2 Yl Piperazin 2 One Derivatives

Systematic Structural Modifications of the Piperazin-2-one (B30754) Core

The piperazin-2-one core offers multiple points for structural modification, primarily at the nitrogen atoms. These modifications can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.

The piperazine (B1678402) moiety contains two nitrogen atoms, typically at the 1- and 4-positions, which can be substituted to modulate biological activity. researchgate.net The presence of these nitrogen atoms can enhance water solubility and bioavailability. nih.gov In the context of the 3-(Furan-2-yl)piperazin-2-one scaffold, the N1 and N4 positions are key handles for derivatization.

Substitution at the N1 position can introduce various functional groups that can engage in different types of interactions. For instance, adding bulky aromatic or aliphatic groups can enhance hydrophobic interactions with a target protein. Studies on other piperazine-containing compounds have shown that introducing groups like methyl, ethyl, or larger alkyl chains can alter the compound's lipophilicity, which is a critical factor in its ability to cross cell membranes. nih.gov Furthermore, the introduction of polar groups, such as a hydroxyethyl group, can increase hydrophilicity and potentially form hydrogen bonds with the target. nih.gov

The N4 position of the piperazine ring is also a critical point for modification. In many biologically active piperazine derivatives, the N4-substituent is crucial for target recognition and potency. For example, in a series of cinnoline derivatives, the nature of the N-arylpiperazine moiety significantly influenced their antifungal activity. mdpi.com The electronic nature of the substituent on the N4-phenyl ring (electron-donating vs. electron-withdrawing) can fine-tune the basicity of the piperazine nitrogen and its interaction profile. nih.gov

The following table illustrates how different N-substitutions on a piperazine core in a series of quinolone derivatives affected their cytotoxic potential, demonstrating the importance of these modification points.

| Compound ID | N1-Substituent | N4-Substituent Moiety | Relative Cytotoxic Potential |

| 7a | Ethyl | 2-(furan-2-yl)-2-((2-chlorobenzyloxy)imino)ethyl | Moderate |

| 7g | Cyclopropyl | 2-(furan-2-yl)-2-((4-chlorobenzyloxy)imino)ethyl | High brieflands.com |

| - | Ethyl | (Generic) | More Potent brieflands.com |

| - | Cyclopropyl | (Generic) | Less Potent brieflands.com |

This table is illustrative, based on findings for N-piperazinyl quinolones, to demonstrate the principle of N-substitution effects. brieflands.com

The attachment of the furan (B31954) ring at the C3 position of the piperazin-2-one core creates a chiral center. The stereochemistry at this position is a critical determinant of biological activity, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles. The specific spatial arrangement of the furan group relative to the piperazinone ring will dictate how the molecule fits into a binding pocket of a biological target.

The synthesis of piperazinone derivatives often requires stereoselective methods to control the configuration of chiral centers. nih.gov For instance, a key nitro-Mannich reaction has been used to establish the relative stereochemistry at the C5 and C6 positions in a piperazinone synthesis, which in turn controls the stereochemistry at C3. nih.govbeilstein-journals.org This highlights the importance of controlling stereochemistry during synthesis to obtain the desired biologically active isomer.

The furan ring itself is not chiral, but its orientation is fixed by the stereocenter at C3. Molecular recognition often involves weak, cooperative interactions, and the precise positioning of the furan ring's aromatic π-faces and its oxygen atom is crucial for these interactions. nih.gov For example, the furan oxygen can act as a hydrogen bond acceptor, and the aromatic face can participate in π-π stacking or CH-π interactions. nih.govnih.gov The absolute configuration (R or S) at the C3 position will determine whether these functional parts of the molecule are correctly oriented to engage with complementary residues in a target's binding site. Any additional chiral centers, for instance on substituents at the N1 or N4 positions, would further add to the stereochemical complexity and the need for precise synthetic control.

Structure-Activity Landscape of Furan Moiety Modifications

The furan ring can be considered a bioisostere of a phenyl ring but offers a different hydrophilic-lipophilic balance. orientjchem.org The oxygen atom in the furan ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. orientjchem.orgnih.gov The reactivity of the furan ring allows for electrophilic substitution, typically at the 5-position, enabling the introduction of various substituents. orientjchem.org

Introducing different substituents onto the furan ring can modulate the molecule's activity. For example:

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) can alter the electronic distribution of the furan ring, potentially enhancing interactions with electron-rich pockets in a target protein. In studies of furan-based inhibitors, a nitro group was found to be important for potency, although it can be a structural alert for toxicity. nih.govtandfonline.com Replacing it with other electron-withdrawing groups like trifluoromethyl (CF₃) has been shown to maintain or improve activity. nih.gov

Electron-donating groups (e.g., methyl, hydroxymethyl) can increase the electron density of the ring, which may be favorable for other types of interactions. nih.gov

Bulky groups (e.g., phenyl) can provide additional hydrophobic interactions. Studies on 5-phenylfuran-2-carboxylic derivatives showed that these compounds form lipophilic interactions with hydrophobic residues in their target enzyme. nih.gov

The following table summarizes the effect of substituents on the phenyl ring of a 5-phenylfuran-2-carboxylic acid scaffold, illustrating how modifications to a group attached to the furan ring can impact inhibitory activity against the MbtI enzyme.

| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) |

| I | p-NO₂ | 14.0 nih.gov |

| 1h | o-CF₃ | 15.0 nih.gov |

| 1i | m-CF₃ | 100.0 nih.gov |

This table is based on data for 5-phenylfuran-2-carboxylic derivatives and illustrates the principle of how substituents can impact activity. nih.gov

Role of Linker Chemistry and Overall Molecular Geometry in SAR

The concept of a "linker" in SAR often relates to a chain of atoms connecting two active moieties, and its length, rigidity, and composition can be optimized to improve activity. nih.gov In the case of the title compound, the direct connection means the relative orientation is more constrained. However, modifications can be made to introduce a linker. For example, inserting a methylene (-CH₂-) or an amide (-CONH-) group between the furan and piperazinone rings would change the distance and flexibility between the two components. Such modifications could allow for better positioning of the two rings within a target's binding site. Studies on other molecular scaffolds have shown that even subtle changes to a linker, such as adding or removing a single atom, can lead to significant changes in biological activity. nih.govresearchgate.net

Evaluation of Conformational Flexibility and Rigidity

A critical aspect of modern drug design involves understanding the conformational properties of a molecule. The flexibility or rigidity of a compound's structure can significantly influence its binding affinity to biological targets. Flexible molecules can adapt their conformation to fit into a binding site, but this can come at an entropic cost. Conversely, rigid molecules have a more defined three-dimensional shape, which can lead to higher potency and selectivity if that shape is complementary to the target, but they may have difficulty fitting a variety of binding pockets.

Strategic Design of Extended Molecular Scaffolds

The development of new chemical entities often involves the strategic extension of a core molecular scaffold to explore interactions with additional binding pockets on a biological target, thereby enhancing potency or modulating selectivity. This process, known as scaffold hopping or molecular elaboration, is a key strategy in lead optimization.

An exploration of extended molecular scaffolds based on the this compound core would involve the addition of various functional groups or larger chemical moieties at different positions of the furan or piperazin-2-one rings. The rationale for such designs would be based on a known biological target and its structural features. Unfortunately, the absence of foundational SAR studies for the core this compound structure means that there is no published research detailing the strategic design and synthesis of extended scaffolds derived from it. As a result, there are no research findings or data tables to present on this topic.

Mechanistic Investigations of 3 Furan 2 Yl Piperazin 2 One Biological Interactions Academic Focus

Biochemical Pathway Modulation Studies

The biological activity of a compound is fundamentally determined by its interactions with the intricate network of biochemical pathways. For 3-(Furan-2-yl)piperazin-2-one, its potential to modulate these pathways can be theoretically explored through the lenses of enzyme inhibition and receptor binding, drawing parallels from analogous molecular structures.

Enzyme Inhibition Mechanisms and Kinetics (Theoretical Frameworks)

Similarly, the piperazine (B1678402) ring is a common feature in many kinase inhibitors. For example, piperazine derivatives have been successfully designed to target cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov The piperazine moiety in these inhibitors often serves as a key pharmacophore, forming critical hydrogen bonds and van der Waals interactions with the kinase domain. nih.gov Given these precedents, it is plausible that this compound could act as an inhibitor of various enzymes. The furan (B31954) ring may provide important hydrophobic and potential hydrogen bonding interactions, while the piperazin-2-one (B30754) core could engage with the active site through a network of hydrogen bond donors and acceptors.

The kinetics of such inhibition would likely follow established models, such as competitive, non-competitive, or uncompetitive inhibition, depending on the specific enzyme and the binding mode of the compound. Determining these kinetic parameters through in vitro enzymatic assays would be a critical step in characterizing the inhibitory potential of this compound.

Receptor Binding Mechanisms and Ligand-Receptor Dynamics (Theoretical Frameworks)

The piperazine scaffold is a well-known privileged structure in medicinal chemistry, frequently found in ligands for a wide range of G-protein coupled receptors (GPCRs) and ion channels. The nitrogen atoms of the piperazine ring are often crucial for establishing ionic or hydrogen bonding interactions with key residues in the receptor's binding pocket.

For example, piperazine derivatives have been extensively studied as ligands for dopamine (B1211576), serotonin (B10506), and sigma receptors. The substitution pattern on the piperazine ring plays a critical role in determining the affinity and selectivity for these receptors. In the case of this compound, the furan-2-yl substituent at the 3-position and the lactam functionality within the piperazine ring would significantly influence its three-dimensional shape and electronic properties, thereby dictating its potential receptor interactions.

The dynamics of ligand-receptor binding for a compound like this compound would involve an initial diffusion-controlled association, followed by conformational changes in both the ligand and the receptor to achieve an optimal fit. The stability of the resulting complex would be determined by the sum of all intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Computational modeling and molecular docking studies could provide valuable insights into the putative binding modes of this compound with various receptors, guiding the design of future experimental studies.

Cellular Target Engagement Research in In Vitro Models (Mechanistic Focus)

To move from theoretical possibilities to concrete biological effects, in vitro studies using cellular models are indispensable. Such research would aim to identify the specific cellular targets of this compound and elucidate the mechanisms by which it modulates cellular processes.

Investigation of Specific Cellular Process Modulation (e.g., signaling pathways)

Based on the known activities of related compounds, this compound could potentially modulate a variety of cellular processes. For instance, furan- and piperazine-containing compounds have been reported to exhibit anticancer activity by interfering with cell cycle progression and inducing apoptosis. nih.govnih.gov Therefore, it would be pertinent to investigate the effects of this compound on the cell cycle of cancer cell lines, using techniques such as flow cytometry. Furthermore, assays to detect apoptosis, such as Annexin V staining, could reveal if the compound induces programmed cell death.

The underlying signaling pathways that could be modulated by this compound are numerous. Given the prevalence of piperazine in kinase inhibitors, pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer, would be primary candidates for investigation. Western blotting or other protein analysis techniques could be employed to assess the phosphorylation status of key proteins in these pathways upon treatment with the compound. Moreover, some furan derivatives have been shown to possess anti-inflammatory properties, suggesting that this compound might modulate inflammatory signaling pathways, such as the NF-κB pathway.

Studies on Binding Selectivity Profiles for Academic Insights

A crucial aspect of understanding a compound's biological activity is its binding selectivity profile. A compound that interacts with a single target is often more desirable for therapeutic development due to a lower potential for off-target effects. However, for academic research, understanding the broader selectivity profile can provide valuable insights into the structure-activity relationships of a particular chemical scaffold.

To assess the binding selectivity of this compound, it could be screened against a panel of kinases, GPCRs, and other relevant biological targets. Such profiling is often carried out using high-throughput screening platforms. The results of these screens would generate a "selectivity map," highlighting the targets with the highest affinity for the compound.

For example, if initial studies suggest an effect on a particular kinase, a selectivity panel of closely related kinases could be used to determine the specificity of the interaction. This information would be invaluable for understanding the structural determinants of selectivity and for the future design of more potent and selective analogs.

Theoretical Foundation of Potential Pharmacological Activities Derived from Structural Characteristics

The chemical structure of this compound provides a strong theoretical basis for a range of potential pharmacological activities. The furan ring is an electron-rich aromatic system that can participate in π-π stacking and hydrogen bonding interactions. It is a common motif in a variety of bioactive natural products and synthetic compounds with diverse activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. utripoli.edu.ly

The piperazin-2-one core is a cyclic lactam, which can be considered a constrained dipeptide mimic. This structural feature can impart favorable pharmacokinetic properties and provides a rigid scaffold for the precise positioning of substituents. The presence of both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the carbonyl group) within the piperazin-2-one ring makes it a versatile pharmacophore for interacting with biological targets.

Interactive Data Tables

While direct experimental data for this compound is limited, the following tables present data from studies on structurally related furan- and piperazine-containing compounds to illustrate the types of biological activities that could be anticipated.

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Dithiocarbamate with 2(5H)-furanone-piperazine | HeLa | 0.06 | nih.gov |

| Dithiocarbamate with 2(5H)-furanone-piperazine | SMMC-7721 | 0.006 | nih.gov |

| Rhein–piperazine–furanone hybrid (5e) | A549 | Data not quantified as IC50, but noted as highly potent | nih.gov |

| Compound | Enzyme | Inhibition | Reference |

|---|---|---|---|

| Furan-based pyridine (B92270) carbohydrazide (B1668358) (4) | β-tubulin polymerization | 53% inhibition | nih.gov |

| Furan-based N-phenyl triazinone (7) | β-tubulin polymerization | 71% inhibition | nih.gov |

| 3-(piperazinylmethyl)benzofuran derivative (9h) | CDK2 | IC50 = 40.91 nM | nih.gov |

| 3-(piperazinylmethyl)benzofuran derivative (11d) | CDK2 | IC50 = 41.70 nM | nih.gov |

Analysis of Piperazin-2-one Contribution to Theoretical Pharmacokinetic Modulation

The piperazin-2-one scaffold is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structure is a cornerstone in the design of various therapeutic agents due to its favorable properties. thieme-connect.comnih.gov The presence of two nitrogen atoms in the piperazine ring provides a large polar surface area and opportunities for hydrogen bond donors and acceptors, which can lead to improved water solubility and oral bioavailability. nih.gov

The structural rigidity of the piperazine ring, combined with its chemical reactivity and basicity, makes it a versatile tool for modulating the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and pharmacodynamic properties of a drug candidate. researchgate.netconsensus.app Modifications to the piperazine ring system can significantly influence a compound's ability to cross biological membranes, its distribution in various tissues, and its metabolic stability. researchgate.net

Table 1: Theoretical Pharmacokinetic Contributions of the Piperazin-2-one Moiety

| Property | Contribution of Piperazin-2-one Scaffold | Rationale |

| Solubility | Potentially enhances aqueous solubility. | The two nitrogen atoms and the carbonyl group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, improving interaction with water. nih.gov |

| Absorption | May facilitate oral absorption. | Favorable polarity and potential for good dissolution can contribute to absorption across the gastrointestinal tract. researchgate.net |

| Distribution | Influences tissue distribution. | The polarity and hydrogen bonding capacity affect how the molecule interacts with different biological environments and plasma proteins. researchgate.net |

| Metabolism | Provides sites for metabolic reactions. | The piperazine ring is susceptible to enzymatic modifications such as N-dealkylation and oxidation by cytochrome P450 enzymes. researchgate.netnih.gov |

| Excretion | Affects the route and rate of elimination. | The overall polarity and metabolic products will determine whether the compound is primarily cleared by the kidneys or liver. researchgate.net |

Evaluation of Furan Moiety's Role in Theoretical Molecular Recognition Events

The furan moiety is an aromatic five-membered ring containing an oxygen atom. This structural feature is present in a wide array of bioactive natural products and synthetic drugs, indicating its importance in molecular interactions with biological targets. purdue.edursc.orgshareok.org The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a crucial interaction for the binding of a ligand to a protein or nucleic acid. researchgate.net

Furan can also participate in various non-covalent interactions, including hydrophobic and van der Waals interactions with the nonpolar regions of a biological target. Furthermore, the aromatic nature of the furan ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

The furan ring is also considered a bioisostere for other aromatic rings such as benzene, thiophene, and pyridine. researchgate.net Bioisosteric replacement is a common strategy in drug design to fine-tune a molecule's physicochemical properties and biological activity. researchgate.netinformahealthcare.comnih.govajptr.com The specific electronic properties and geometry of the furan ring, as compared to its bioisosteres, can lead to subtle but significant differences in binding affinity and selectivity for a particular biological target. researchgate.net

It is also important to note that the furan ring can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or enediones. nih.gov This metabolic activation can lead to covalent binding with nucleophilic residues (like cysteine and lysine) on proteins, which can be a mechanism of action or, in some cases, toxicity. oup.comrsc.orgoup.com Therefore, the role of the furan moiety in this compound extends from initial molecular recognition to potential covalent interactions following metabolic processes. nih.govnih.gov

Table 2: Theoretical Molecular Recognition Interactions of the Furan Moiety

| Interaction Type | Description | Potential Impact on Biological Activity |

| Hydrogen Bonding | The oxygen atom in the furan ring can act as a hydrogen bond acceptor with suitable donor groups on a biological target. researchgate.net | Contributes to the binding affinity and specificity of the compound for its target. |

| Hydrophobic Interactions | The nonpolar surface of the furan ring can interact with hydrophobic pockets in a protein's binding site. | Enhances the overall binding of the molecule to the target. |

| π-π Stacking | The aromatic furan ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. | Stabilizes the ligand-protein complex and contributes to binding affinity. |

| Van der Waals Forces | Close-range attractive forces between the furan ring and the atoms of the binding site. | Provides a general contribution to the overall binding energy. |

| Covalent Bonding (Post-Metabolism) | Metabolic oxidation of the furan ring can generate reactive electrophiles that form covalent bonds with nucleophilic residues on proteins. nih.govoup.comrsc.org | Can lead to irreversible inhibition or modification of the biological target. |

Future Research Directions and Opportunities for 3 Furan 2 Yl Piperazin 2 One

Exploration of Novel Synthetic Methodologies for Expanded Chemical Space

The development of new synthetic routes is crucial for expanding the chemical diversity of 3-(furan-2-yl)piperazin-2-one analogs. While classical methods provide a foundation, future work should focus on more efficient and versatile strategies.

One promising approach involves the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. The Castagnoli–Cushman three-component reaction, for example, could be adapted to generate a wider range of substituted piperazine (B1678402) derivatives. researchgate.net Additionally, palladium-catalyzed carboamination reactions offer a modular method for constructing substituted piperazines. researchgate.net

The synthesis of piperazine derivatives can also be achieved through various other methods, including the Ugi reaction and dimerization, which can introduce further structural variety. researchgate.net The development of stereoselective synthetic methods is also of high importance to produce enantiomerically pure compounds, which is often critical for pharmacological activity and can be achieved through routes starting from amino acids. mdpi.com

Furthermore, the furan (B31954) moiety itself is a versatile platform for chemical modification. nih.gov Recent advancements in furan synthesis, such as those involving catalytic systems for the conversion of biomass, could provide novel and sustainable sources of functionalized furan precursors. mdpi.com The oxidative dearomatization of furan derivatives followed by cyclization represents another innovative strategy to access novel heterocyclic systems. nih.gov

Manganese(III) acetate (B1210297) mediated radical cyclizations have been successfully employed to synthesize piperazine-substituted dihydrofuran derivatives, demonstrating the potential of radical chemistry in this area. nih.gov These and other novel synthetic strategies will be instrumental in generating a broad library of this compound analogs with diverse substitution patterns, which is essential for comprehensive structure-activity relationship (SAR) studies.

Integration of Advanced Computational Techniques for Enhanced Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties and guide synthetic efforts. For this compound and its analogs, several computational techniques can be applied to accelerate the identification of promising drug candidates.

Molecular Docking and Structure-Activity Relationship (SAR) Studies: Molecular docking simulations can predict the binding orientation and affinity of ligands to their target proteins. This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved potency and selectivity. mdpi.comnajah.edu For instance, docking studies on furan-based chalcones have provided insights into their interactions with the urease active site. mdpi.com Similarly, computational models have been used to design and synthesize arylpiperazines with high affinity for serotonin (B10506) receptors. nih.govresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the structural and electronic properties of molecules. jmaterenvironsci.com These calculations can provide insights into molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for understanding reactivity and intermolecular interactions. jmaterenvironsci.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can be used to predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

By integrating these computational techniques, researchers can build robust predictive models to guide the design and synthesis of novel this compound derivatives with enhanced biological activity.

Elucidation of Underexplored Molecular Mechanisms in Biological Systems

While the piperazine and furan moieties are present in numerous biologically active compounds, the specific molecular mechanisms of action for many this compound derivatives remain to be fully elucidated. Future research should aim to identify and validate the biological targets of these compounds and to understand their downstream signaling pathways.

The piperazine ring is a common scaffold in drugs targeting the central nervous system, including those acting on dopamine (B1211576) and serotonin receptors. nih.govresearchgate.netnih.gov Therefore, it is plausible that this compound analogs could modulate these neurotransmitter systems. Investigating their binding affinities and functional activities at various G-protein coupled receptors (GPCRs) would be a logical starting point.

The furan ring is also a key component of many bioactive natural products and synthetic drugs. nih.gov Furan-containing compounds have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The exploration of this compound derivatives for these and other therapeutic areas could uncover novel applications. For example, some furan derivatives have shown potential as VEGFR-2 inhibitors, a target in cancer therapy. nih.gov

Furthermore, the combination of the furan and piperazine moieties may lead to unique pharmacological profiles. For example, certain furan-containing benzothiadiazine derivatives have been investigated as positive allosteric modulators of AMPA receptors. nih.gov It would be of interest to explore whether this compound analogs can exhibit similar activities.

Synergistic Approaches Combining Synthetic Chemistry and Computational Design

The most effective path forward for the development of this compound-based therapeutics lies in a synergistic approach that combines innovative synthetic chemistry with advanced computational design. This integrated strategy allows for a continuous feedback loop between the design, synthesis, and biological evaluation of new compounds.

The process would begin with the computational design of a virtual library of this compound analogs based on known structure-activity relationships or by targeting specific biological pathways. nih.gov These virtual compounds would then be screened in silico for their predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and binding affinities to relevant biological targets. mdpi.com

The most promising candidates from the in silico screening would then be prioritized for chemical synthesis using the novel methodologies described in section 6.1. rsc.org The synthesized compounds would subsequently undergo rigorous biological evaluation to determine their actual potency, selectivity, and mechanism of action.

The experimental data obtained from these studies would then be used to refine and improve the computational models, leading to more accurate predictions in the next round of design and synthesis. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing will accelerate the drug discovery process and increase the likelihood of identifying potent and selective drug candidates derived from the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-2-yl)piperazin-2-one?

Methodological Answer: The compound is synthesized via coupling reactions or alkylation strategies. For example, (E)-3-(furan-2-yl)acrylic acid reacts with amines (e.g., indoline or p-toluidine) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF, achieving >95% purity after purification . Alternative routes involve alkylation of piperazinone precursors with furan derivatives under basic conditions, as demonstrated in autoclave reactions with ethylene oxide .

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Furan protons appear at δ 6.2–7.4 ppm, while the piperazinone carbonyl resonates at ~165–170 ppm in 13C spectra.

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]+ is observed at m/z 178.2 (calculated for C₉H₁₁N₃O₂) .

- IR Spectroscopy : Key stretches include the carbonyl group (~1650 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .

Q. What are the stability and storage conditions for this compound?

Methodological Answer: Store in tightly sealed containers under dry, well-ventilated conditions to prevent moisture absorption and electrostatic charge buildup . Decomposition products (e.g., carbon monoxide, nitrogen oxides) may form under fire conditions, necessitating inert storage environments .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Simulations against serotonin receptors (5-HT1A/2A) reveal enhanced binding affinity for derivatives with electron-withdrawing groups on the furan ring .

- ADMET Predictions : Tools like SwissADME assess blood-brain barrier (BBB) permeability and cytochrome P450 interactions. For example, DM489, a derivative, shows high BBB penetration in silico, correlating with in vivo neuropathic pain reduction .

- QSAR Models : Structural optimization is guided by parameters like logP (lipophilicity) and Hammett constants to balance solubility and metabolic stability .

Q. How to resolve contradictions in reported biological activities of structural analogs?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, dosage). For instance:

- Receptor Selectivity : Analogs with 2-methoxyphenyl substitutions (e.g., N-(furan-2-ylmethyl)-N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrazine-2-carboxamide) show divergent activity in dopamine vs. serotonin receptor assays due to steric effects .

- Dose-Dependent Effects : Low-dose anti-inflammatory activity may reverse to pro-inflammatory responses at higher concentrations, necessitating rigorous dose-response curves .

Q. What strategies optimize pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or carboxylic acid) to the piperazinone ring, as seen in 3-(2-thienyl)-4-hydroxyethylpiperazin-2-one tartrate .

- Metabolic Stability : Fluorine or trifluoromethyl substitutions reduce CYP450-mediated oxidation, as demonstrated in analogs like 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one .

- Prolonged Half-Life : Ethyl or isopropyl groups on the pyrrolidinone ring (e.g., 3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one) improve plasma stability by steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.